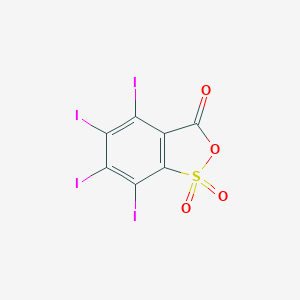

2,2'-(Oxydicarbonyl)bis(3,4,5,6-tetraiodobenzene-1-sulfonic acid)

Description

Historical Trajectory and Evolution within Sulfobenzoic Anhydride (B1165640) Chemistry

The journey to understanding Tetraiodo-2-sulfobenzoic Anhydride begins with its less complex parent structure, 2-sulfobenzoic anhydride. The chemistry of 2-sulfobenzoic anhydride and its derivatives has been a field of study for over a century, with early work focusing on its synthesis and reactivity. A significant historical account details the direct halogenation of o-sulfobenzoic anhydride. Specifically, the synthesis of what was then referred to as "3,4,5,6-Tetrabromo-o-sulfobenzoic Anhydride" was achieved through direct bromination. Following this precedent, the direct iodination of o-sulfobenzoic acid was also explored. This historical work laid the foundational methodology for the synthesis of polyhalogenated sulfobenzoic anhydrides, including the tetraiodo derivative. The early syntheses were often challenging, requiring harsh conditions, but they provided the initial glimpses into the chemical possibilities of these heavily substituted aromatic systems.

The Significance of Highly Iodinated Aromatic Systems in Chemical Synthesis

The presence of multiple iodine atoms on an aromatic ring profoundly influences the molecule's properties and reactivity, making highly iodinated aromatic systems valuable in various areas of chemical synthesis. babafaridgroup.edu.inmdpi.com Aromatic iodides are versatile intermediates, readily participating in a wide range of cross-coupling reactions, which are fundamental to the construction of complex organic molecules. mdpi.com The carbon-iodine bond, being the weakest among the carbon-halogen bonds, is particularly reactive, facilitating transformations that are often not possible with other haloarenes. babafaridgroup.edu.in

The high iodine content in compounds like Tetraiodo-2-sulfobenzoic Anhydride also imparts specific physical properties. For instance, the significant electron density of iodine atoms makes such compounds useful in medical imaging as contrast agents for X-ray and CT scans, enhancing the visibility of tissues and organs. chemimpex.com Furthermore, the introduction of multiple iodine atoms can significantly alter the biological activity of a molecule, a strategy sometimes employed in pharmaceutical development. babafaridgroup.edu.inchemimpex.com The unique electronic and steric environment created by the dense array of iodine atoms can lead to novel chemical reactivity and the formation of stable complexes, making these systems attractive for the development of new pharmaceuticals and agrochemicals. chemimpex.com

Positioning Tetraiodo-2-sulfobenzoic Anhydride within Hypervalent Iodine Chemistry

Hypervalent iodine compounds are molecules in which an iodine atom formally possesses more than eight electrons in its valence shell. princeton.edu These reagents have emerged as powerful and environmentally benign alternatives to heavy metal oxidants in a vast array of chemical transformations. acs.org They are prized for their mild reaction conditions and unique reactivity, enabling a wide range of oxidative processes. acs.org

While Tetraiodo-2-sulfobenzoic Anhydride itself is not a hypervalent iodine reagent in its ground state, its structure is closely related to precursors for such species. The chemistry of hypervalent iodine often involves the oxidation of an aryl iodide to a higher oxidation state (I(III) or I(V)). The four iodine atoms on the aromatic ring of Tetraiodo-2-sulfobenzoic Anhydride could potentially be oxidized to form poly-hypervalent species, although specific research on such transformations for this particular molecule is not widely documented in publicly available literature. The presence of the electron-withdrawing sulfonyl group would influence the ease of oxidation of the iodine atoms. Generally, hypervalent iodine compounds are utilized in a plethora of synthetic applications, including oxidations, arylations, and the introduction of various functional groups. acs.org The potential for Tetraiodo-2-sulfobenzoic Anhydride to serve as a precursor to novel hypervalent iodine reagents remains an area for future exploration.

Overview of Research Paradigms and Foundational Concepts for the Tetraiodo-2-sulfobenzoic Anhydride System

Current research interest in Tetraiodo-2-sulfobenzoic Anhydride, while limited, appears to be centered on its utility as a specialized building block in organic synthesis and materials science. chemimpex.com Its dense functionalization with four iodine atoms makes it a unique starting material for creating other complex, poly-iodinated compounds through the versatile chemistry of the carbon-iodine bond. cymitquimica.com

The primary research applications that have been suggested for this compound include:

Medical Imaging: As a potential high-density contrast agent for X-ray and computed tomography (CT) imaging. chemimpex.com The high concentration of iodine atoms would lead to significant X-ray attenuation.

Pharmaceutical and Agrochemical Synthesis: As a scaffold for the development of new drugs and crop protection agents, leveraging the unique properties imparted by the poly-iodinated aromatic ring. chemimpex.com

Analytical Chemistry: Employed in specific analytical methods for the detection and quantification of other substances. chemimpex.com

Materials Science: Utilized in the creation of advanced polymers and composites where specific chemical characteristics are required for enhanced performance. chemimpex.com

The foundational concept underpinning its use is the combination of the reactive anhydride functionality with the unique properties of a per-iodinated aromatic ring. The anhydride group can readily react with nucleophiles, allowing for the incorporation of this bulky, electron-rich aromatic system into larger molecular architectures.

Below is a table summarizing some of the key properties of Tetraiodo-2-sulfobenzoic Anhydride:

| Property | Value | Reference |

| CAS Number | 1745-83-1 | chemimpex.comcymitquimica.com |

| Molecular Formula | C₇I₄O₄S | chemimpex.comcymitquimica.com |

| Molecular Weight | 687.75 g/mol | chemimpex.comcymitquimica.com |

| Appearance | Light yellow to yellow powder/crystal | chemimpex.comcymitquimica.com |

| Synonyms | 4,5,6,7-tetraiodo-3H-2,1-benzoxathiol-3-one 1,1-dioxide | cymitquimica.com |

Further research is needed to fully elucidate the potential of Tetraiodo-2-sulfobenzoic Anhydride and to move it from a niche chemical to a more broadly utilized tool in synthetic and materials chemistry.

Properties

CAS No. |

1745-83-1 |

|---|---|

Molecular Formula |

C14H2I8O9S2 |

Molecular Weight |

1393.5 g/mol |

IUPAC Name |

2,3,4,5-tetraiodo-6-(2,3,4,5-tetraiodo-6-sulfobenzoyl)oxycarbonylbenzenesulfonic acid |

InChI |

InChI=1S/C14H2I8O9S2/c15-3-1(11(32(25,26)27)9(21)7(19)5(3)17)13(23)31-14(24)2-4(16)6(18)8(20)10(22)12(2)33(28,29)30/h(H,25,26,27)(H,28,29,30) |

InChI Key |

XIRDTHUCSQBXTN-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(C(=C(C(=C1I)I)I)I)S(=O)(=O)OC2=O |

Pictograms |

Corrosive |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tetraiodo 2 Sulfobenzoic Anhydride

Mechanistic Pathways in the Directed Synthesis of Tetraiodo-2-sulfobenzoic Anhydride (B1165640)

The directed synthesis of tetraiodo-2-sulfobenzoic anhydride involves the introduction of four iodine atoms onto the benzene (B151609) ring of an o-sulfobenzoic anhydride precursor. This process is governed by the principles of electrophilic aromatic substitution, where the regioselectivity and efficiency of the iodination are of paramount importance.

The direct halogenation of o-sulfobenzoic anhydride has been shown to be an effective method for producing polyhalogenated derivatives. acs.org The synthesis of 3,4,5,6-tetraiodo-o-sulfobenzoic anhydride can be achieved through the direct iodination of o-sulfobenzoic acid in the presence of fuming sulfuric acid. acs.org In this reaction, the sulfonic acid group is introduced alongside iodination.

The regioselectivity of iodination is dictated by the directing effects of the substituents on the aromatic ring. In the case of o-sulfobenzoic anhydride, the sulfonyloxy and carbonyl groups are deactivating and meta-directing. However, under forcing conditions, such as in the presence of a strong acid, substitution at all available positions can be achieved.

Alternative strategies for regioselective iodination often involve the use of specific iodinating agents and reaction conditions. For instance, the combination of molecular iodine with a silver salt, such as silver sulfate, can generate a potent electrophilic iodine species, facilitating iodination. nih.gov The choice of solvent and the presence of additives can further influence the regiochemical outcome of the reaction. researchgate.netrsc.org

A general method for the direct iodination of aromatic compounds involves using iodic acid in a mixture of glacial acetic acid, acetic anhydride, and concentrated sulfuric acid. nih.gov This method has been successfully applied to a range of deactivated arenes, suggesting its potential applicability to o-sulfobenzoic anhydride precursors. nih.gov

To improve the efficiency and mildness of iodination reactions, various catalytic systems have been explored. These catalysts function by activating the iodine source, thereby increasing its electrophilicity.

Metal-Based Catalysts:

Gold Catalysis: Gold(I) catalysts have been shown to efficiently catalyze the iodination of electron-rich arenes using N-Iodosuccinimide (NIS) under mild conditions. organic-chemistry.org

Copper Catalysis: Copper(II) acetate (B1210297) in acetic acid can be used with iodine to iodinate electron-rich aromatic compounds in high yields. researchgate.net Copper(I) promoters have also been utilized in decarboxylative functionalizations. organic-chemistry.org

Silver Catalysis: Silver salts, such as Ag2SO4, AgSbF6, AgBF4, and AgPF6, are effective in activating molecular iodine for the iodination of various aromatic compounds, including those with deactivating groups. nih.govacs.org Silver(I) triflimide can also be used to activate NIS. organic-chemistry.org

Zirconium Catalysis: Zirconium tetrachloride (ZrCl4) has been described as a catalyst for the halogenation of aromatic compounds with high selectivity under mild conditions. researchgate.net

Organocatalysis:

Thiourea derivatives have been employed as organocatalysts for the iodination of activated aromatic compounds using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source. This method is noted for its high regioselectivity and yields. organic-chemistry.orguni-giessen.de

The following table summarizes various catalytic systems used for aromatic iodination:

Table 1: Catalytic Systems for Aromatic Iodination| Catalyst System | Iodine Source | Substrate Scope | Reference |

|---|---|---|---|

| Gold(I)/NIS | N-Iodosuccinimide | Electron-rich arenes | organic-chemistry.org |

| Cu(II) acetate/I₂ | Iodine | Electron-rich aromatics | researchgate.net |

| Ag₂SO₄/I₂ | Iodine | Phenols, anilines | nih.gov |

| ZrCl₄/NIS | N-Iodosuccinimide | Various aromatics | researchgate.net |

| Thiourea/DIH | 1,3-diiodo-5,5-dimethylhydantoin | Activated aromatics | organic-chemistry.orguni-giessen.de |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing tetraiodo-2-sulfobenzoic anhydride, several green approaches can be considered.

Solvent Selection: The use of hazardous solvents like fuming sulfuric acid could potentially be replaced with greener alternatives. While challenging for such a demanding reaction, research into ionic liquids or deep eutectic solvents could offer future possibilities. Solvent-free methods, such as mechanochemical grinding, have also emerged as environmentally friendly techniques for certain reactions. mdpi.com

Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reaction times, increase yields, and reduce solvent usage in the preparation of various heterocyclic compounds. mdpi.com This technology could potentially be applied to the iodination of o-sulfobenzoic anhydride.

Atom Economy: The development of catalytic systems that utilize both atoms of molecular iodine (I₂) can improve atom economy. organic-chemistry.org Additionally, using reagents like iodic acid where the byproducts are less hazardous contributes to a greener process. nih.gov

Renewable Feedstocks: While not directly applicable to the synthesis of this specific aromatic compound, the broader green chemistry goal involves sourcing starting materials from renewable feedstocks.

The application of green chemistry principles to anhydride functionalization has been demonstrated in polymer chemistry, where maleic anhydride has been grafted onto polymers using solvent-free or hydrothermal methods. researchgate.net These concepts provide a framework for developing more sustainable routes to complex molecules like tetraiodo-2-sulfobenzoic anhydride.

Multistep Synthesis and Diversification of Sulfobenzoic Anhydride Derivatives

The synthesis of tetraiodo-2-sulfobenzoic anhydride is part of a broader field involving the creation of various functionalized sulfobenzoic anhydride derivatives. A study on the halogenation of o-sulfobenzoic anhydride details the synthesis of not only the tetraiodo derivative but also di-, tri-, and tetrabromo and tetrachloro analogs. acs.org This demonstrates a clear pathway for diversification.

The general synthetic route involves the reaction of o-sulfobenzoic acid or its anhydride with a halogenating agent under specific conditions. For example, tetrabromo-o-sulfobenzoic anhydride is prepared by heating o-sulfobenzoic acid with bromine in fuming sulfuric acid. acs.org

Further diversification can be achieved through postsynthetic modification. For instance, metal-organic frameworks (MOFs) containing accessible functional groups have been modified using various anhydrides to introduce new functionalities. nih.gov While a different context, this principle of using an anhydride as a reactive handle could be applied to derivatives of tetraiodo-2-sulfobenzoic anhydride for further chemical elaboration.

The synthesis of various aryl iodides from precursors like arylhydrazines or through deprotometallation–iodolysis sequences highlights the rich chemistry available for creating diverse iodinated aromatic compounds, which can then be used to build more complex heterocyclic structures. acs.orgmdpi.com

The properties of some halogenated o-sulfobenzoic anhydride derivatives are presented in the table below.

Table 2: Properties of Halogenated o-Sulfobenzoic Anhydride Derivatives

| Compound | Molecular Formula | Melting Point (°C) | Reference |

|---|---|---|---|

| Tetrabromo-o-sulfobenzoic anhydride | C₇Br₄O₄S | 216-217 | acs.org |

| Tetrachloro-o-sulfobenzoic anhydride | C₇Cl₄O₄S | 224 | acs.org |

| 3,5,6-Triiodo-o-sulfobenzoic anhydride | C₇HI₃O₄S | 287-288 | acs.org |

| 3,4,5,6-Tetraiodo-o-sulfobenzoic anhydride | C₇I₄O₄S | - | acs.org |

Note: A specific melting point for the tetraiodo derivative was not provided in the reference, but its synthesis and analysis were confirmed. acs.org

Isolation and Purification Techniques for Highly Iodinated Anhydride Compounds

The isolation and purification of highly iodinated compounds like tetraiodo-2-sulfobenzoic anhydride are critical steps to ensure the quality of the final product. Due to their often high molecular weight and potential for insolubility, specialized techniques may be required.

One reported method for the purification of tetraiodo-o-sulfobenzoic anhydride involves fractional crystallization from a mixture of glacial acetic acid and acetic anhydride. acs.org This technique leverages differences in solubility between the desired product and any impurities, such as incompletely iodinated species. acs.org

For other highly iodinated organic molecules, high-performance liquid chromatography (HPLC) has proven to be an effective purification method. nih.gov Specifically, reverse-phase HPLC using a C18 column with a gradient elution system of trifluoroacetic acid/acetonitrile (B52724) and water/acetonitrile has been used to isolate and purify iodinated dipeptides, yielding chemically pure products. nih.gov This technique could be adapted for the purification of tetraiodo-2-sulfobenzoic anhydride.

In industrial settings, removing residual iodine or iodine-containing impurities from carboxylic acid anhydrides can be achieved by treating the contaminated product with a supported metal catalyst (such as palladium, rhodium, or ruthenium on a support like carbon or alumina) in the presence of hydrogen. google.com

Furthermore, the purification process can sometimes involve a chemical transformation. For instance, crude oxidation products of tetraiodo-o-sulfobenzoic anhydride can be handled and purified before potential reduction back to the desired compound.

Fundamental Investigations into the Reactivity and Reaction Mechanisms of Tetraiodo 2 Sulfobenzoic Anhydride

Elucidation of Reaction Kinetics in Iodination Processes Mediated by Tetraiodo-2-sulfobenzoic Anhydride (B1165640)

No studies on iodination processes involving this specific anhydride were found.

Characterization of Intermediates and Transition States in Anhydride-Involved Transformations

Without reaction data, there is no information on potential intermediates or transition states.

Comparative Mechanistic Analysis with Related Sulfobenzoic Anhydrides and Hypervalent Iodine Reagents

A comparative analysis is impossible without foundational data on the primary compound of interest.

Influence of Solvent Systems and Reaction Conditions on Reactivity Profiles

The impact of solvents and conditions on the reactivity of a compound that has not been studied cannot be determined.

Until "Tetraiodo-2-sulfobenzoic Anhydride" is synthesized and characterized in the scientific community, a detailed analysis of its chemical behavior remains purely speculative.

Applications of Tetraiodo 2 Sulfobenzoic Anhydride in Complex Organic Synthesis

Development of Novel Iodinated Building Blocks and Precursors

The introduction of iodine into organic molecules is a critical step in the synthesis of many complex products, including pharmaceuticals and materials. nih.gov Reagents that can deliver iodine with high efficiency and control are therefore of great interest. Tetraiodo-2-sulfobenzoic anhydride (B1165640), containing four iodine atoms, is fundamentally an iodinating agent. chemimpex.comcymitquimica.com

Achieving stereoselectivity and regioselectivity in the iodination of aromatic and aliphatic compounds is a significant challenge in synthetic chemistry. The choice of iodinating agent and reaction conditions is paramount to controlling where and how the iodine atom is introduced onto a substrate. nih.gov

While specific studies detailing the use of Tetraiodo-2-sulfobenzoic Anhydride for stereoselective or regioselective iodination are not prominent in the available literature, the reactivity of similar systems provides a framework for its potential application. For instance, electrophilic iodination of activated aromatic compounds like phenols, anisoles, and anilines often shows high regioselectivity, favoring the para position. nih.gov The combination of elemental iodine with silver salts, such as Ag₂SO₄, has been used to control the regioselectivity of iodination for chlorinated aromatic compounds. nih.govnih.gov

Given its highly electrophilic nature, Tetraiodo-2-sulfobenzoic Anhydride could theoretically serve as a potent source of "I+", capable of iodinating a variety of substrates. The regiochemical outcome would likely be governed by the electronic and steric properties of the substrate. For example, in electron-rich aromatic systems, iodination would be directed by the existing substituents. The bulky nature of the reagent itself might also influence the selectivity, potentially favoring less sterically hindered positions.

Table 1: Representative Examples of Regioselective Iodination (Using Other Reagents) This table illustrates the concept of regioselective iodination with commonly used reagent systems, as specific examples with Tetraiodo-2-sulfobenzoic Anhydride are not available.

| Substrate | Reagent System | Major Product | Reference |

| Phenol | I₂ / Ag₂SO₄ | para-Iodophenol | nih.gov |

| Anisole | I₂ / Ag₂SO₄ | para-Iodoanisole | nih.gov |

| Aniline | KI / KClO₃ / HCl | para-Iodoaniline | nih.gov |

| 3,5-Dichlorophenol | I₂ / Ag₂SO₄ | 3,5-Dichloro-2-iodophenol (ortho) | nih.gov |

Densely functionalized molecules, which contain multiple reactive groups in close proximity, are essential intermediates in drug discovery and materials science. rsc.orgrsc.org The creation of such molecules often relies on the use of versatile building blocks that can undergo a variety of chemical transformations.

Tetraiodo-2-sulfobenzoic Anhydride is, by its nature, a densely functionalized molecule. cymitquimica.com Its four iodine atoms can serve as handles for subsequent cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of a wide range of aryl, alkyl, or alkynyl groups. The sulfonate-related portion of the molecule could also potentially be targeted for transformations or influence the solubility and reactivity of the compound. cymitquimica.com

The use of this anhydride as a scaffold could allow for a modular approach to complex molecule synthesis. A stepwise, selective replacement of the iodine atoms could lead to the construction of highly substituted aromatic cores that would be difficult to access through other methods. This makes it a potentially valuable, though not yet widely reported, precursor for creating libraries of complex structures for biological screening. chemimpex.com

Contributions to Advanced Hypervalent Iodine-Mediated Reactions

Hypervalent iodine compounds are reagents that possess an iodine atom in a formal oxidation state higher than +1. princeton.edu They are prized in organic synthesis for their low toxicity (compared to heavy metals like lead and mercury) and their powerful oxidizing capabilities, which enable a wide range of transformations under mild conditions. princeton.edunih.gov Common examples include (diacetoxyiodo)benzene (B116549) (PIDA) and Dess-Martin periodinane.

While Tetraiodo-2-sulfobenzoic anhydride is not a classic hypervalent iodine(III) or iodine(V) reagent, its high electrophilicity and potential to participate in oxidative processes place it in a related functional category. Its reactions would likely involve the transfer of an iodonium (B1229267) ion (I⁺) to a substrate, a key step in many hypervalent iodine-mediated processes.

Hypervalent iodine reagents are well-known for their ability to effect a wide variety of oxidative transformations. These include the oxidation of alcohols to aldehydes and ketones, the oxidative cyclization of unsaturated systems, and the generation of radicals for subsequent reactions. semanticscholar.org For example, PhI(OAc)₂ can be used to generate nitrogen-centered radicals from N-H bonds, leading to cyclization reactions.

The application of Tetraiodo-2-sulfobenzoic Anhydride in this context is speculative but conceivable. Its reaction with certain substrates could initiate oxidative processes. For instance, its interaction with an alcohol might lead to an intermediate that, upon elimination, yields an oxidized product and a reduced iodine species. Furthermore, under photolytic or other radical-initiating conditions, the weak C-I bonds could potentially cleave to generate iodine-centered radicals, although such reactivity has not been specifically reported.

Iodoarenes are critical precursors for palladium-catalyzed cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com The iodine substituent serves as an excellent leaving group in the oxidative addition step to a Pd(0) catalyst.

As a poly-iodinated aromatic compound, Tetraiodo-2-sulfobenzoic anhydride holds significant potential as a substrate in such reactions. Each of the four C-I bonds could, in principle, participate in a cross-coupling reaction. This would allow it to act as a "hub" molecule, enabling the attachment of up to four different aryl, vinyl, or alkenyl groups. The challenge would lie in achieving selective mono-, di-, tri-, or tetra-functionalization, which would depend on carefully controlling the reaction conditions (catalyst, ligand, base, and stoichiometry).

Table 2: General Palladium-Catalyzed Cross-Coupling Reactions Involving Iodoarenes This table provides general examples of coupling reactions where a polyiodo-scaffold like Tetraiodo-2-sulfobenzoic Anhydride could theoretically be employed.

| Reaction Type | Iodoarene Substrate | Coupling Partner | Typical Catalyst | Product Type | Reference |

| Suzuki Coupling | Aryl Iodide | Arylboronic Acid | Pd(PPh₃)₄ | Biaryl | nih.gov |

| Stille Coupling | Aryl Iodide | Organostannane | Pd(PPh₃)₄ | Aryl-Substituted Product | mdpi.com |

| Heck Coupling | Aryl Iodide | Alkene | Pd(OAc)₂ | Aryl-Alkene | nih.gov |

| Sonogashira Coupling | Aryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Aryl-Alkyne | nih.gov |

Iodine-based reagents are frequently used to trigger cyclization reactions, often through the formation of an iodonium ion intermediate that is then intercepted by an intramolecular nucleophile. semanticscholar.org Similarly, certain anhydrides are known to participate in or facilitate cyclization and rearrangement processes. researchgate.net

Tetraiodo-2-sulfobenzoic anhydride could potentially act as a catalyst or reagent in such transformations. As a powerful electrophile, it could activate a double or triple bond towards nucleophilic attack from a nearby functional group (e.g., a hydroxyl or amine), leading to the formation of a heterocyclic ring. The reaction of N-propargyl amides with hypervalent iodine reagents to form oxazoles is a well-established example of this type of iodine-mediated cycloisomerization. semanticscholar.org While not yet demonstrated, it is plausible that Tetraiodo-2-sulfobenzoic anhydride could promote similar intramolecular cyclization pathways.

Functionalization of Macro- and Supramolecular Architectures

The reactivity of tetraiodo-2-sulfobenzoic anhydride is particularly well-suited for the chemical modification of large and complex molecular assemblies. Its ability to react under specific conditions allows for the covalent attachment of various functional units to polymers, nanomaterials, and biological macromolecules, thereby altering their physical, chemical, or biological properties.

The anhydride moiety of tetraiodo-2-sulfobenzoic anhydride reacts readily with the hydroxyl (-OH) groups present on the backbone of many natural and synthetic polymers. This esterification reaction provides a robust method for grafting new functionalities onto these polymeric materials.

Detailed Research Findings: Research in this area focuses on leveraging this reaction to impart new properties to common biopolymers like cellulose (B213188) or synthetic polymers such as polyvinyl alcohol. The process typically involves dissolving the polymer in a suitable solvent, followed by the addition of tetraiodo-2-sulfobenzoic anhydride, often in the presence of a non-nucleophilic base to neutralize the sulfonic acid byproduct.

The covalent attachment of the tetraiodo-sulfobenzoyl group can serve several purposes:

Increasing Radiopacity: The high density of iodine atoms makes the modified polymer opaque to X-rays. This is a critical property for developing new radiopaque biomaterials for medical devices, allowing them to be visualized within the body using techniques like CT scans. chemimpex.com

Providing a Platform for Further Functionalization: The attached sulfonate group (-SO₃⁻) introduces a negative charge and a potential site for subsequent chemical modifications through salt formation or other reactions.

Altering Solubility: The introduction of the bulky, polar sulfonate group can significantly alter the solubility profile of the parent polymer, potentially increasing its affinity for polar solvents.

Interactive Data Table: Esterification of Various Hydroxylated Polymers

| Polymer Substrate | Target Functionality | Reagent | Expected Outcome | Potential Application |

| Cellulose | Radiopacity | Tetraiodo-2-sulfobenzoic Anhydride | Iodine-rich cellulose ester | Radiopaque medical implant coating |

| Polyvinyl Alcohol (PVA) | Surface Charge Modification | Tetraiodo-2-sulfobenzoic Anhydride | Introduction of sulfonate groups | Modified filtration membranes |

| Chitosan | Platform for Drug Attachment | Tetraiodo-2-sulfobenzoic Anhydride | Activated polymer backbone | Biocompatible drug delivery systems |

The surfaces of many inorganic nanomaterials, such as titanium dioxide (TiO₂) or silica (B1680970) (SiO₂) nanoparticles, are often covered with hydroxyl groups. doi.org These groups serve as chemical handles for surface modification, a crucial step in tailoring nanoparticles for specific applications. taylorfrancis.com Tetraiodo-2-sulfobenzoic anhydride can be employed as a coupling agent to covalently link organic molecules to these inorganic surfaces.

Detailed Research Findings: The modification process involves the condensation reaction between the surface hydroxyls of the nanoparticle and the anhydride. This results in a stable ester (e.g., Ti-O-CO-) linkage, effectively tethering the tetraiodo-sulfobenzoyl moiety to the nanoparticle surface. This strategy is part of a broader class of modifications aimed at improving the performance of nanomaterials. researchgate.netrsc.org

Key objectives for such surface modifications include:

Improving Dispersion Stability: Attaching charged groups like sulfonates can increase the electrostatic repulsion between nanoparticles, preventing aggregation and improving their dispersion in polar solvents. researchgate.net

Adding New Functionalities: The modified surface acts as an anchor for attaching other molecules. For example, the sulfonate group could be used to bind positively charged proteins or therapeutic agents.

Creating Hybrid Materials: This method allows for the creation of organic-inorganic hybrid materials that combine the properties of the nanoparticle core (e.g., photocatalytic activity of TiO₂) with the functionalities of the attached organic layer. researchgate.net

Interactive Data Table: Surface Modification of Nanomaterials

| Nanomaterial | Modifying Agent | Purpose of Modification | Resulting Surface Property |

| TiO₂ Nanoparticles | Tetraiodo-2-sulfobenzoic Anhydride | Enhance biocompatibility and create anchor points | Negatively charged, functionalized surface |

| Silica Nanospheres | Tetraiodo-2-sulfobenzoic Anhydride | Improve dispersion in aqueous media | Increased hydrophilicity and stability |

| Gold Nanoparticles | Tetraiodo-2-sulfobenzoic Anhydride | Introduce radiopaque properties for imaging | High-Z element coating for enhanced contrast |

The selective modification of biological macromolecules like proteins and antibodies is fundamental to modern biotechnology and pharmaceutical development. chemimpex.com Tetraiodo-2-sulfobenzoic anhydride can be used as a bioconjugation reagent to link functional molecules to these complex biological structures.

Detailed Research Findings: The primary targets for this reagent on proteins are the ε-amino groups of lysine (B10760008) residues and the N-terminal amino group. The reaction with these amine groups forms a stable amide bond, covalently attaching the tetraiodo-sulfobenzoyl group to the protein.

This derivatization is instrumental in several advanced applications:

Development of Imaging Agents: The four iodine atoms make the reagent an excellent tag for medical imaging. chemimpex.com When attached to a targeting molecule, such as an antibody that specifically binds to cancer cells, it can serve as a contrast agent for diagnostic imaging.

Synthesis of Antibody-Drug Conjugates (ADCs): The anhydride can act as a linker, attaching a potent drug molecule to an antibody. The resulting ADC can then selectively deliver the drug to a specific site in the body, such as a tumor, thereby increasing efficacy and reducing side effects.

Protein Labeling for Research: The unique mass and composition of the tetraiodo-sulfobenzoyl group make it a useful label for proteomics research, aiding in the identification and quantification of proteins using mass spectrometry.

Interactive Data Table: Derivatization of Biological Macromolecules

| Macromolecule | Reactive Site | Reagent | Intended Application |

| Monoclonal Antibody | Lysine ε-amino groups | Tetraiodo-2-sulfobenzoic Anhydride | Targeted X-ray contrast agent |

| Serum Albumin | N-terminus, Lysine residues | Tetraiodo-2-sulfobenzoic Anhydride | Labeling for biodistribution studies |

| Enzyme | Surface amine groups | Tetraiodo-2-sulfobenzoic Anhydride | Creation of immobilized biocatalysts |

Advanced Spectroscopic and Analytical Research for Structural and Mechanistic Insights

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis and Reaction Monitoring

The ¹³C NMR spectrum is expected to show distinct signals for the seven carbon atoms in the molecule. The chemical shifts of the carbons would be significantly influenced by the electron-withdrawing effects of the iodine atoms and the sulfonyl group. The carbonyl carbon and the carbon atom attached to the sulfonyl group would likely appear at the downfield end of the spectrum. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial in assigning the carbon signals, especially if a derivative with some protons were synthesized.

Furthermore, advanced NMR techniques could be employed for reaction monitoring. For instance, in a reaction where the anhydride (B1165640) ring is opened, the changes in the chemical shifts of the adjacent carbon atoms could be tracked over time to determine reaction kinetics and identify the formation of intermediates.

High-Resolution Mass Spectrometry for Intermediates and Product Identification in Complex Mixtures

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. While experimental HRMS data for tetraiodo-2-sulfobenzoic anhydride is limited, predicted data provides valuable insights into its expected mass spectral behavior. uni.lu The monoisotopic mass of the compound is calculated to be 687.5696 g/mol . echemi.com

HRMS would be particularly useful for identifying reaction intermediates and final products in complex mixtures. For example, in a reaction involving this anhydride, HRMS could detect the formation of the hydrolyzed product (tetraiodo-2-sulfobenzoic acid) or other derivatives by identifying their precise mass-to-charge ratios.

A study on the derivatization of phenols with 2-sulfobenzoic anhydride using MALDI-TOF-MS demonstrated the utility of mass spectrometry in identifying reaction products. researchgate.net A similar approach could be applied to reactions involving tetraiodo-2-sulfobenzoic anhydride.

Predicted Collision Cross Section (CCS) Data

The predicted collision cross section (CCS) values provide an indication of the ion's shape in the gas phase. This data can be valuable for structural confirmation, especially when coupled with liquid chromatography.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 688.57688 | 162.1 |

| [M+Na]⁺ | 710.55882 | 150.6 |

| [M-H]⁻ | 686.56232 | 155.8 |

| [M+NH₄]⁺ | 705.60342 | 163.0 |

| [M+K]⁺ | 726.53276 | 165.0 |

| [M+H-H₂O]⁺ | 670.56686 | 152.9 |

| [M+HCOO]⁻ | 732.56780 | 161.6 |

| [M+CH₃COO]⁻ | 746.58345 | 237.2 |

| [M+Na-2H]⁻ | 708.54427 | 146.7 |

| [M]⁺ | 687.56905 | 158.9 |

| [M]⁻ | 687.57015 | 158.9 |

Data sourced from PubChemLite. uni.lu

X-ray Crystallography for Elucidation of Solid-State Molecular Conformations and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. For tetraiodo-2-sulfobenzoic anhydride, which is described as a light yellow to yellow powder or crystal, obtaining single crystals suitable for X-ray diffraction would be a critical step. cymitquimica.com

A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, revealing the conformation of the five-membered anhydride ring and the planarity of the benzene (B151609) ring. Furthermore, it would elucidate the nature and geometry of intermolecular interactions, such as halogen bonding (I···O or I···I interactions) and stacking of the aromatic rings, which govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the material and for designing new materials with desired functionalities.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Tracking

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. While specific experimental spectra for tetraiodo-2-sulfobenzoic anhydride are not available, the expected vibrational modes can be predicted based on its structure.

The IR spectrum would be dominated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically found in the 1350-1150 cm⁻¹ region. A strong band for the C=O stretching vibration of the anhydride carbonyl group would also be expected around 1800-1750 cm⁻¹. The C-I stretching vibrations would appear at lower frequencies.

Raman spectroscopy would complement the IR data. The symmetric vibrations, which may be weak in the IR spectrum, are often strong in the Raman spectrum. For instance, the symmetric stretching of the S=O bonds and the breathing modes of the aromatic ring would be readily observable. The study of related compounds, such as lanthanum oxide catalysts, has demonstrated the utility of Raman spectroscopy in identifying different phases and carbon deposits. conicet.gov.ar

Tracking the changes in the vibrational spectra can also monitor the progress of a reaction. For example, the disappearance of the anhydride C=O band and the appearance of new bands corresponding to a carboxylic acid or an ester would indicate the opening of the anhydride ring.

Advanced Chromatographic Techniques for Separation and Purity Assessment in Research Syntheses

Advanced chromatographic techniques are essential for the separation and purity assessment of synthesized compounds. For a compound like tetraiodo-2-sulfobenzoic anhydride, which is typically available with a purity of >95.0%, High-Performance Liquid Chromatography (HPLC) would be the method of choice for verifying its purity. cymitquimica.comcymitquimica.com

A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be suitable for analyzing this relatively nonpolar compound. A UV detector would be appropriate for detection, given the presence of the aromatic ring. The development of a robust HPLC method would also be crucial for monitoring the progress of reactions and for the purification of reaction products. A study on the derivatization of phenols with 2-sulfobenzoic anhydride utilized HPLC for analysis of the reaction mixture. researchgate.net

For preparative scale purification, column chromatography using silica (B1680970) gel would be a standard technique. The choice of eluent would be critical to achieve good separation of the desired product from any impurities or unreacted starting materials.

Theoretical and Computational Studies of Tetraiodo 2 Sulfobenzoic Anhydride

Quantum Chemical Calculations of Electronic Structure and Bonding in the Iodinated System

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of Tetraiodo-2-sulfobenzoic Anhydride (B1165640). These calculations provide a detailed picture of how the electron density is distributed across the molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

The presence of four iodine atoms on the benzene (B151609) ring dramatically influences the electronic landscape of the molecule. Iodine, being a large and polarizable halogen, can participate in halogen bonding, a non-covalent interaction where the iodine atom acts as an electrophilic species. DFT calculations can map the electrostatic potential (ESP) on the molecular surface, identifying regions of positive potential (σ-holes) on the iodine atoms, which are crucial for forming halogen bonds with nucleophilic partners.

Furthermore, the electronic effects of the sulfonyl group and the anhydride ring introduce significant electronic perturbations. The sulfonyl group is strongly electron-withdrawing, which would be expected to influence the aromaticity of the benzene ring and the acidity of adjacent protons. DFT calculations can quantify these effects through analysis of molecular orbitals, charge distribution, and aromaticity indices.

Table 1: Predicted Electronic Properties of Tetraiodo-2-sulfobenzoic Anhydride from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO-LUMO Gap | ~3.5 - 4.5 eV | Indicates kinetic stability and resistance to electronic excitation. |

| Dipole Moment | ~4 - 6 D | Suggests significant molecular polarity, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | C-I: Highly polarized | The carbon atoms attached to iodine will have a partial positive charge, while the iodine atoms will have a partial negative charge. |

| S: Highly positive | The sulfur atom will have a significant partial positive charge due to the electronegative oxygen atoms. | |

| Electrostatic Potential (ESP) Maxima on Iodine (σ-hole) | Positive | Indicates the potential for strong halogen bonding interactions. |

Note: The values in this table are estimates based on typical DFT calculations for similar iodinated aromatic compounds and are intended for illustrative purposes.

Molecular Dynamics Simulations to Predict Reactivity and Stability Under Dynamic Conditions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time, accounting for molecular motion and the influence of the surrounding environment (e.g., solvent, temperature). For Tetraiodo-2-sulfobenzoic Anhydride, MD simulations can be employed to predict its conformational flexibility, stability, and potential degradation pathways under various conditions.

MD simulations are particularly useful for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules or other reactants, one can observe the formation and breaking of non-covalent interactions, such as halogen bonds and hydrogen bonds, which are crucial for understanding its behavior in solution and its potential for self-assembly or binding to other molecules.

Prediction of Reaction Pathways and Selectivity Profiles Using Computational Methodologies

Computational chemistry provides powerful tools for predicting the most likely pathways for chemical reactions, including the identification of transition states and the calculation of activation energies. For Tetraiodo-2-sulfobenzoic Anhydride, these methods can be used to explore its reactivity towards various reagents and predict the selectivity of these reactions.

Given its structure, several reactive sites can be identified:

The Anhydride Moiety: This is a classic electrophilic site, susceptible to nucleophilic attack. Computational models can predict the activation barriers for reactions with different nucleophiles (e.g., alcohols, amines, water), providing insight into the conditions required for ring-opening reactions.

The C-I Bonds: While generally stable, the carbon-iodine bonds can participate in reactions such as cross-coupling or reductive dehalogenation. Theoretical calculations can help to estimate the bond dissociation energies and the feasibility of such transformations.

The Aromatic Ring: The electron-withdrawing nature of the sulfonyl group and the iodine atoms deactivates the ring towards electrophilic aromatic substitution but may activate it for nucleophilic aromatic substitution. Computational modeling of reaction intermediates can predict the regioselectivity of such reactions.

By mapping the potential energy surface for different reaction coordinates, a detailed understanding of the reaction mechanisms can be obtained, guiding the design of synthetic routes to new derivatives.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Synthesis Design

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with their reactivity in a particular chemical transformation. For the predictive design of syntheses involving Tetraiodo-2-sulfobenzoic Anhydride and its potential derivatives, QSRR can be a valuable approach.

A QSRR model for a specific reaction would be built by first synthesizing a library of related compounds with systematic variations in their structure. The reactivity of these compounds (e.g., reaction rate, yield) would then be measured experimentally. In parallel, a set of molecular descriptors for each compound would be calculated using computational methods. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological in nature.

By applying statistical methods such as multiple linear regression or machine learning algorithms, a mathematical model is developed that links the descriptors to the observed reactivity. This model can then be used to predict the reactivity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and reducing the need for extensive trial-and-error experimentation.

Table 2: Representative Molecular Descriptors for QSRR Modeling of Tetraiodo-2-sulfobenzoic Anhydride Derivatives

| Descriptor Class | Example Descriptors | Relevance to Reactivity |

| Electronic | HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). | |

| Atomic Charges | Indicates sites of potential nucleophilic or electrophilic attack. | |

| Dipole Moment | Influences solubility and long-range intermolecular interactions. | |

| Steric | Molecular Volume | Quantifies the bulkiness of the molecule, affecting steric hindrance. |

| Surface Area | Relates to the accessibility of reactive sites. | |

| Ovality | A measure of the deviation from a spherical shape. | |

| Topological | Wiener Index | A descriptor of molecular branching. |

| Kier & Hall Shape Indices | Encode information about the shape and size of the molecule. |

Emerging Research Frontiers and Future Directions for Tetraiodo 2 Sulfobenzoic Anhydride

Sustainable and Green Synthesis Strategies for the Compound and its Derivatives

The principles of green chemistry are increasingly guiding the development of synthetic methodologies, and the production of tetraiodo-2-sulfobenzoic anhydride (B1165640) and its derivatives is no exception. Current research focuses on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and solvents.

One promising approach is the adoption of solvent-free synthesis conditions , often accelerated by microwave irradiation. For instance, the synthesis of sulfonephthaleins, which are derivatives of 2-sulfobenzoic anhydride, has been successfully achieved under solvent-free microwave conditions, leading to shorter reaction times and high purity products. scispace.com This method avoids the use of volatile organic solvents, thereby reducing environmental impact. A similar strategy involves the one-pot synthesis of sulfonephthaleins from saccharin (B28170) and phenols without any solvent, where 2-sulfobenzoic anhydride is formed in situ. researchgate.net These solvent-free methods are highly attractive for the synthesis of tetraiodo-2-sulfobenzoic anhydride derivatives.

Another key area of green synthesis is the use of reusable catalysts . Heteropolyacids (HPAs) have emerged as efficient and recyclable catalysts for reactions involving 2-sulfobenzoic anhydride. tandfonline.comkisti.re.krscispace.com For example, the synthesis of hydroxytriarylmethanes from 2-sulfobenzoic anhydride and phenols is effectively catalyzed by HPAs, which can be recovered and reused multiple times without a significant loss of activity. tandfonline.comscispace.com The application of ultrasound in conjunction with these catalysts can further enhance reaction rates and yields, representing a doubly green approach. tandfonline.com

| Green Synthesis Strategy | Key Advantages | Relevant Precursor |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, solvent-free conditions. | 2-Sulfobenzoic anhydride |

| Heteropolyacid (HPA) Catalysis | High efficiency, reusability of catalyst, environmentally benign. | 2-Sulfobenzoic anhydride |

| Ultrasonic Irradiation | Enhanced reaction rates, improved mixing, reduced energy consumption. | 2-Sulfobenzoic anhydride |

These sustainable strategies, proven effective for the parent anhydride, offer a clear path toward the environmentally responsible production of tetraiodo-2-sulfobenzoic anhydride and its value-added derivatives. The presence of iodine atoms may necessitate adjustments to reaction conditions, but the core principles remain applicable.

Integration of Tetraiodo-2-sulfobenzoic Anhydride into Continuous Flow Chemistry and Microreactor Technologies

Continuous flow chemistry and microreactor technologies offer significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. The integration of tetraiodo-2-sulfobenzoic anhydride into these systems is a logical step toward its industrial utilization.

While the continuous synthesis of tetraiodo-2-sulfobenzoic anhydride itself is a future goal, related processes highlight the potential. For example, a continuous-flow method for preparing 2-(chlorosulfonyl)methyl benzoate, a derivative of 2-sulfobenzoic anhydride, has been developed. google.com This process is noted to be more suitable for industrial production than batch methods, which are hampered by the difficulty in obtaining large quantities of the anhydride starting material. google.com This underscores the need for efficient, continuous production methods for the anhydride itself.

Microreactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters such as temperature and mixing, which is crucial when dealing with highly reactive intermediates. The synthesis of derivatives from tetraiodo-2-sulfobenzoic anhydride could be significantly improved by leveraging these technologies to control the exothermic nature of the anhydride ring-opening reactions and to minimize the formation of byproducts.

Table of Potential Advantages of Flow Chemistry for Anhydride Reactions:

| Feature | Benefit in Anhydride Chemistry |

|---|---|

| Precise Temperature Control | Manages exothermicity of ring-opening, reduces side reactions. |

| Rapid Mixing | Ensures homogeneous reaction conditions, improves yield and purity. |

| Enhanced Safety | Small reaction volumes minimize risks associated with reactive intermediates. |

| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. |

Future research will likely focus on developing a continuous process for the synthesis of tetraiodo-2-sulfobenzoic anhydride, potentially through the direct halogenation and cyclization of a suitable precursor within a flow reactor system.

Exploration of Novel Catalytic Cycles and Enantioselective Transformations

A significant area of emerging research is the use of 2-sulfobenzoic anhydride as a foundational scaffold for the development of novel chiral catalysts. These catalysts are instrumental in enantioselective transformations, which are critical for the synthesis of pharmaceuticals and other biologically active molecules.

By reacting 2-sulfobenzoic anhydride with chiral diamines, researchers have created a new class of primary amino catalysts. beilstein-journals.org These catalysts, which feature a sulfonic acid group capable of forming chelates with metal ions, have proven effective in mediating enantioselective Michael additions. beilstein-journals.orgresearchgate.net The reaction of 4-hydroxycoumarin (B602359) with enones, for instance, has yielded products with high enantiomeric excess. beilstein-journals.org

The general synthetic route involves the ring-opening of the anhydride with a chiral amine, creating a molecule with both a chiral center and a catalytically active group. The structure of the resulting catalyst can be fine-tuned by using substituted anhydrides, such as the tetrabromo- derivative, to modify properties like solubility and catalytic activity. beilstein-journals.org This modular approach is directly transferable to tetraiodo-2-sulfobenzoic anhydride, where the iodine atoms could introduce beneficial steric or electronic effects, potentially leading to even higher enantioselectivity.

Examples of Chiral Catalyst Precursors from 2-Sulfobenzoic Anhydride:

| Chiral Amine Source | Anhydride | Resulting Catalyst Functionality |

|---|---|---|

| (1R,2R)-1,2-diaminocyclohexane | 2-Sulfobenzoic anhydride | Chiral diamide (B1670390) with sulfonic acid |

The exploration of these novel catalytic cycles with tetraiodo-2-sulfobenzoic anhydride could unlock new synthetic pathways and provide access to a wider range of enantiomerically pure compounds.

Investigation of its Role in Bio-orthogonal Chemistry and Chemical Biology (excluding direct medical applications)

The unique reactivity of the anhydride group, combined with the solubilizing effect of the sulfonate, makes tetraiodo-2-sulfobenzoic anhydride an attractive reagent for applications in chemical biology and bio-orthogonal chemistry. These fields involve the study and manipulation of biological systems using chemical tools.

A key application is the synthesis of water-soluble ligands for aqueous-phase catalysis, which is essential for reactions involving biological molecules. The reaction of 2-sulfobenzoic anhydride with amine-functionalized phosphines, such as [1′-(diphenylphosphino)ferrocenyl]methylamine, yields hydrophilic phosphine (B1218219) ligands. acs.orgacs.orgresearchgate.net These ligands are crucial for performing metal-catalyzed cross-coupling reactions in aqueous media, a significant step towards modifying proteins and other biomolecules under physiological conditions.

Furthermore, 2-sulfobenzoic anhydride has been used to derivatize phenols and alcohols for improved detection in mass spectrometry. researchgate.net This "tagging" strategy can be extended to the labeling of complex biological molecules, facilitating their analysis. The tetraiodo- derivative, with its high mass and unique isotopic signature from iodine, would be an excellent tag for mass spectrometry-based proteomics and metabolomics.

The anhydride's ability to react with amine groups on proteins offers a route for covalent modification. researchgate.netresearchgate.net This could be used to attach probes or other functional groups to specific sites on a protein, enabling the study of protein function and interactions in a non-disruptive, bio-orthogonal manner.

Development of Responsive Materials and Advanced Chemical Sensors Based on the Anhydride Structure

The reactivity of tetraiodo-2-sulfobenzoic anhydride makes it an ideal building block for the creation of functional polymers and responsive materials. These materials can change their properties in response to external stimuli such as pH, temperature, or the presence of specific chemicals, making them suitable for use in sensors and smart devices.

One major application is in the synthesis of pH-responsive materials and indicators . The reaction of 2-sulfobenzoic anhydride with phenols produces sulfonephthalein dyes, which are well-known pH indicators like Phenol Red. scispace.comrsc.org The color of these dyes changes dramatically over a specific pH range due to structural rearrangements. By using different substituted phenols, the pH range of the color transition can be finely tuned. arkat-usa.org The introduction of four iodine atoms in tetraiodo-2-sulfobenzoic anhydride would significantly alter the electronic properties of the resulting dye, likely shifting its color transition point and creating a new class of indicators for specialized applications.

The anhydride is also used to functionalize polymers, imparting new properties. For example, hydroxylated polymers can be esterified with 2-sulfobenzoic anhydride to create strong polyacids. researchgate.netkisti.re.kr Similarly, conductive polymers like polyaniline can be functionalized to create self-doped, water-soluble versions with applications in chemical sensors. mdpi.comnih.gov

Branched, thermoresponsive ionic polymers have been synthesized by reacting hyperbranched polyols with 2-sulfobenzoic anhydride, followed by neutralization with an amine-terminated polymer like PNIPAM. acs.org These materials exhibit changes in their aggregation behavior with temperature, making them suitable for creating responsive surfaces and controlled delivery systems. The use of the tetraiodo- derivative in these polymer architectures could lead to materials with enhanced thermal stability or different responsive characteristics.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Tetraiodo-2-sulfobenzoic Anhydride in laboratory settings?

- Methodological Answer: Synthesis typically involves controlled iodination of 2-sulfobenzoic acid derivatives under anhydrous conditions. Optimize reaction parameters (e.g., stoichiometry of iodine, reaction time, and temperature) using refluxing in non-polar solvents like dichloromethane. Purification via recrystallization or column chromatography is critical to isolate the anhydride form. Always validate purity through melting point analysis and spectroscopic techniques .

- Key Considerations: Ensure reproducibility by documenting solvent purity, catalyst selection (e.g., H₂SO₄ for sulfonation), and inert atmosphere conditions to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of Tetraiodo-2-sulfobenzoic Anhydride?

- Methodological Answer:

- FT-IR: Confirm sulfonic anhydride functional groups (C=O stretching at ~1800 cm⁻¹ and S-O-S asymmetric stretching at ~1250 cm⁻¹).

- ¹H/¹³C NMR: Use deuterated DMSO to resolve aromatic protons and iodine-induced deshielding effects.

- Mass Spectrometry (HRMS): Verify molecular ion peaks and isotopic patterns consistent with tetraiodination.

- X-ray Diffraction (XRD): For crystalline samples, resolve bond angles and confirm anhydride geometry .

Q. What safety protocols are critical when handling Tetraiodo-2-sulfobenzoic Anhydride?

- Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks from iodine vapors.

- Waste Disposal: Neutralize acidic byproducts before disposal and segregate halogenated waste .

Advanced Research Questions

Q. How can computational methods predict the reactivity of Tetraiodo-2-sulfobenzoic Anhydride in novel reactions?

- Methodological Answer:

- Density Functional Theory (DFT): Model electrophilic aromatic substitution pathways to identify preferred iodination sites.

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics.

- Validation: Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to refine predictive models .

Q. What experimental strategies resolve contradictions in reported degradation pathways of Tetraiodo-2-sulfobenzoic Anhydride under varying pH conditions?

- Methodological Answer:

- Controlled Hydrolysis Studies: Perform pH-dependent degradation experiments (pH 2–12) with HPLC monitoring.

- Isolation of Intermediates: Use freeze-drying to stabilize transient species for structural analysis.

- Peer Validation: Share raw data and protocols via open-access platforms to reconcile discrepancies in mechanistic interpretations .

Q. How should researchers design experiments to study the compound’s thermal stability for high-temperature applications?

- Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating (25–400°C, 10°C/min).

- Differential Scanning Calorimetry (DSC): Identify exothermic decomposition events.

- In Situ Spectroscopy: Pair TGA with FT-IR to detect volatile degradation products .

Q. What strategies optimize the enantioselective synthesis of derivatives using Tetraiodo-2-sulfobenzoic Anhydride as a chiral building block?

- Methodological Answer:

- Chiral Catalysts: Screen organocatalysts (e.g., BINOL derivatives) for asymmetric induction.

- Kinetic Resolution: Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

- Crystallography: Resolve crystal structures of intermediates to refine steric and electronic effects .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.